molecular formula C18H15N7O2 B2382636 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034535-66-3

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2382636
CAS No.: 2034535-66-3
M. Wt: 361.365
InChI Key: BJUCUNXULDHBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a pyrazine ring at position 3 and a methylphenyl group at position 5. The phenyl ring is further functionalized with an acetamide moiety bearing a pyrazole group. The molecular framework combines heterocyclic motifs known for their pharmacological relevance, including hydrogen-bonding capabilities (pyrazine and pyrazole) and metabolic stability (oxadiazole) .

Properties

IUPAC Name

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c26-16(12-25-9-3-6-21-25)22-14-5-2-1-4-13(14)10-17-23-18(24-27-17)15-11-19-7-8-20-15/h1-9,11H,10,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUCUNXULDHBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CN4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H19N5O2C_{19}H_{19}N_{5}O_{2}

Its structure features a pyrazinyl group linked to an oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural frameworks demonstrate efficacy against various bacteria and fungi. The presence of the pyrazinyl group is believed to enhance these properties due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

Compounds containing the pyrazole nucleus are recognized for their anti-inflammatory activities. A review highlighted that modifications in the pyrazole structure can lead to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, derivatives similar to this compound have shown promising results in reducing inflammation in experimental models .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. Compounds featuring the oxadiazole ring have been synthesized and tested against various cancer cell lines. Some studies report that specific derivatives exhibit IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study on oxadiazole derivatives demonstrated that compounds with a pyrazinyl substitution showed enhanced activity against E. coli and S. aureus. The presence of the oxadiazole ring was crucial for antimicrobial action, with certain derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity : In an experimental model using carrageenan-induced paw edema in rats, an oxadiazole derivative exhibited significant reduction in edema compared to control groups. This anti-inflammatory effect was attributed to the inhibition of cyclooxygenase (COX) enzymes .
  • Anticancer Studies : A series of novel pyrazole-containing oxadiazoles were tested against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that several compounds induced apoptosis through caspase activation and showed potential as chemotherapeutic agents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds demonstrate significant antimicrobial properties against various pathogens. For instance, studies indicate that similar compounds exhibit efficacy against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The oxadiazole core is associated with anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies have indicated that compounds featuring a pyrazole moiety can exhibit anti-inflammatory activities. The presence of electron-donating groups in these compounds enhances their effectiveness against inflammation-related conditions .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of oxadiazole derivatives revealed promising antimicrobial activity. The compounds were evaluated using the disc diffusion method against several bacterial strains, showing effective inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another research effort, compounds similar to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide were tested for anticancer activity. Results indicated that these compounds could significantly reduce the viability of cancer cells in vitro through mechanisms involving oxidative stress and DNA damage .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds potential for development into pharmaceutical agents targeting:

  • Infectious diseases
  • Cancer therapies
  • Inflammatory disorders

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 1,2,4-Oxadiazole Pyrazine, Pyrazole, Acetamide C₂₀H₁₇N₇O₂* ~395.39* High hydrogen-bonding potential via pyrazine and pyrazole; moderate lipophilicity
Compound 28 1,2,4-Oxadiazole Trifluoromethyl, Nitrophenyl C₂₀H₁₄F₃N₆O₄ 459.10 Electron-withdrawing CF₃ and NO₂ groups enhance metabolic stability
CAS 2034535-59-4 1,2,4-Oxadiazole Propan-2-ylsulfanylphenyl C₂₄H₂₃N₅O₂S 445.54 Sulfur-containing substituent increases lipophilicity
Patent Formulation (EP) 1,2,4-Oxadiazole Morpholinoethyl, Imidazolidinedione C₃₀H₃₃F₃N₆O₆S ~686.68* Morpholine enhances solubility; imidazolidinedione for rigidity

*Estimated based on structural similarity.

Key Comparative Insights

In contrast, the patent compound (EP) incorporates a morpholine group, which likely enhances solubility through polar interactions .

Metabolic Stability: Compound 28’s trifluoromethyl group is known to resist oxidative metabolism, suggesting superior in vivo stability compared to the target compound . The oxadiazole core in all compounds contributes to metabolic stability due to its resistance to hydrolysis.

The target compound balances lipophilicity and polarity, making it a candidate for oral bioavailability.

Synthetic Feasibility :

  • Compound 28 was synthesized via a general procedure starting from intermediate 17, suggesting modular routes for analogs . The target compound may follow similar synthetic pathways.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide?

  • Methodological Answer : Synthesis requires multi-step reactions with strict control of temperature (e.g., 150°C for cyclization), solvent selection (e.g., pyridine as a catalyst), and reaction time (5–12 hours depending on the step). Catalysts like Zeolite (Y-H) or pyridine enhance yield in coupling reactions. Purification often involves column chromatography or recrystallization from ethanol .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying aromatic protons and oxadiazole/pyrazole ring systems.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Chromatography : HPLC or TLC to assess purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or kinase targets using fluorometric or colorimetric substrates.
  • Cellular Uptake Studies : Fluorescence tagging or radiolabeling to track intracellular localization.
  • Structure-Activity Relationship (SAR) : Modify pyrazine or pyrazole substituents to evaluate changes in potency .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., COX-2 or EGFR kinase).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using GROMACS.
  • Pharmacophore Modeling : Identify critical functional groups (e.g., oxadiazole’s electron-deficient region) for target engagement .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodological Answer :

  • Structural Analog Comparison : Test derivatives with variations in the oxadiazole or acetamide moieties.
  • Bacterial Strain-Specific Assays : Use clinical isolates (e.g., MRSA) to evaluate spectrum limitations.
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.